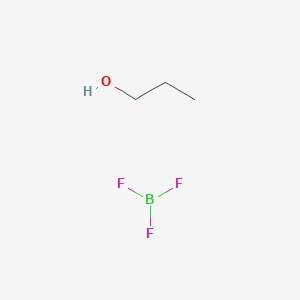

![molecular formula C10H13ClF3N3O2 B6289079 N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95% CAS No. 1047652-77-6](/img/structure/B6289079.png)

N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

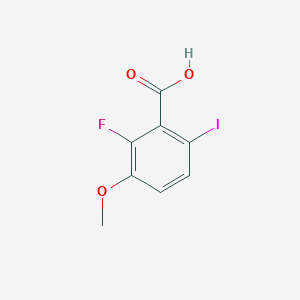

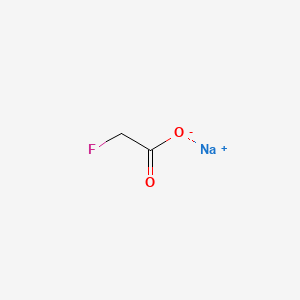

“N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride” is a chemical compound with the CAS Number: 381241-12-9 . It has a molecular weight of 299.68 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride” has a molecular weight of 299.68 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the resources I have searched.Scientific Research Applications

Antineoplastic Agent Research

This compound is structurally related to flutamide, a non-steroidal anti-androgen used in the treatment of prostate cancer . It’s involved in the synthesis of metabolites and analogs for the development of new antineoplastic agents, which are crucial in cancer therapy.

Hepatotoxicity Studies

Due to its structural similarity to flutamide, which is known to cause hepatotoxicity, this compound can be used to study the hepatic metabolism and toxicity of drugs . This helps in understanding the adverse effects of drugs on the liver.

Analytical Chemistry

In the field of analytical chemistry, this compound can be used as a reference material for chromatographic methods, such as HPLC–DAD and HPTLC, to analyze and quantify related substances in pharmaceuticals .

Antibacterial Activity

Compounds with the trifluoromethylphenyl group have been shown to possess antibacterial properties . This compound can be used to synthesize derivatives that could potentially serve as new antibacterial agents.

Material Science

The trifluoromethylphenyl group is significant in material science for the synthesis of advanced materials with potential applications in various fields, including electronics and coatings .

Biochemical Research

As a biochemical tool, this compound can be used to study enzyme inhibition, receptor-ligand interactions, and other cellular processes where the nitro and trifluoromethyl groups play a critical role .

Pharmacological Investigations

This compound can be used in the synthesis of various pharmacologically active derivatives, exploring its role in drug discovery and development .

Environmental Science

In environmental science, this compound can be used to study the degradation products of certain pesticides and their impact on ecosystems .

properties

IUPAC Name |

N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBYGXYHHVLZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-3-(Acetylthio)-2-methylpropionyl]-L-proline, hydrate; 90%](/img/structure/B6289021.png)

![Calix[8]hydroquinone](/img/structure/B6289080.png)

![Benzyloxycalix[8]arene](/img/structure/B6289084.png)